5-bromo-N-(2-fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C11H7BrFNO2 . It falls under the category of furan compounds, which are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” consists of a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . This furan ring is substituted at the 2-position with a carboxamide group (CONH2), and at the 5-position with a bromine atom . The carboxamide group is further substituted with a 2-fluorophenyl group .Physical And Chemical Properties Analysis
The molecular weight of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is 284.08 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Application in Antidepressant Synthesis
Field
Medicinal Chemistry
Summary of Application
The compound could potentially be used in the synthesis of antidepressant molecules. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
Methods of Application
The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application in Antibacterial Therapies
Field
Medicinal Chemistry and Microbiology
Summary of Application
Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Compounds that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .
Methods of Application
The synthesized compounds are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Results or Outcomes
Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Application in Synthesis of Antidepressant Molecules
Summary of Application
Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
Methods of Application
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application in Antifungal Therapies
Summary of Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole derivatives have been synthesized and investigated for their antifungal activity .
Methods of Application
The synthesized compounds are investigated for their antifungal activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Results or Outcomes
Several of the synthesized compounds display potent antifungal activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antifungal activity against multiple strains .
Application in Synthesis of FDA-Approved Drugs
Summary of Application
Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs have been synthesized for the last 20 years . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
Methods of Application
The synthesis of FDA-approved drugs often involves metal-catalyzed procedures . Key structural motifs included in FDA-approved drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
FDA-approved drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various diseases and disorders . Approximately 50–60% of people experience substantial improvement when using these medications .
properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVHULUBYKZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354440 |
Source
|
Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
CAS RN |
312704-38-4 |
Source
|
Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.